The Tos-Gly-Pro-Lys-AMC Assay: A Technical Guide to a Versatile Fluorogenic Substrate for Protease Activity
The Tos-Gly-Pro-Lys-AMC Assay: A Technical Guide to a Versatile Fluorogenic Substrate for Protease Activity
For Researchers, Scientists, and Drug Development Professionals
The Tos-Gly-Pro-Lys-AMC assay is a sensitive and widely utilized fluorogenic method for detecting the activity of trypsin-like serine proteases. This technical guide provides an in-depth overview of the core principles of this assay, detailed experimental protocols, and its applications in enzyme kinetics and inhibitor screening.
Core Principle of the Assay
The Tos-Gly-Pro-Lys-AMC assay is based on the enzymatic cleavage of a synthetic peptide substrate, Tosyl-Glycyl-L-prolyl-L-lysin-7-amino-4-methylcoumarin (Tos-Gly-Pro-Lys-AMC). The fundamental principle lies in the fluorogenic nature of the 7-amino-4-methylcoumarin (AMC) group.
In its intact form, the fluorescence of the AMC moiety is quenched by the attached peptide. Upon enzymatic hydrolysis of the amide bond between the lysine residue and AMC by a target protease, the free AMC is released. This liberation results in a significant increase in fluorescence intensity, which can be monitored over time. The rate of this fluorescence increase is directly proportional to the enzymatic activity under the given conditions.
The cleavage of the substrate and subsequent fluorescence emission can be detected using a fluorometer, typically with an excitation wavelength of around 360-380 nm and an emission wavelength of approximately 440-460 nm.
Caption: Figure 1. Principle of the Tos-Gly-Pro-Lys-AMC Assay.
Enzyme Specificity
The Tos-Gly-Pro-Lys-AMC substrate is primarily designed for the detection of trypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to basic amino acid residues like lysine (Lys) and arginine (Arg). Enzymes known to be assayed using this substrate include:
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Tryptase: A serine protease found in mast cells, making this assay relevant for studies on allergic and inflammatory responses.
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Trypsin: A key digestive enzyme, and this substrate can be used for fundamental studies of its activity and inhibition.
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Gingipain K (Kgp): A cysteine protease from the periodontal pathogen Porphyromonas gingivalis, highlighting the assay's utility in microbiology and oral health research.
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Cathepsin L: A lysosomal cysteine protease involved in various physiological and pathological processes, including cancer.
Quantitative Data
While Tos-Gly-Pro-Lys-AMC is a widely recognized substrate, comprehensive and standardized kinetic data (Km and Vmax) for its cleavage by various enzymes are not extensively reported in readily available literature. The kinetic parameters are highly dependent on the specific assay conditions (e.g., pH, buffer composition, temperature). For comparison, kinetic data for a structurally similar substrate, Tos-Gly-Pro-Arg-AMC , with thrombin is presented below. Researchers should determine the kinetic parameters for their specific enzyme and assay conditions empirically.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Reference |
| Thrombin | Tos-Gly-Pro-Arg-AMC | 310 | 180 | Bachem |
Experimental Protocols
The following sections provide generalized protocols for using the Tos-Gly-Pro-Lys-AMC assay. These should be optimized for the specific enzyme and experimental goals.
General Reagent Preparation
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Substrate Stock Solution: Dissolve Tos-Gly-Pro-Lys-AMC in a minimal amount of dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to create a high-concentration stock solution (e.g., 10-20 mM). Store this stock solution at -20°C, protected from light.
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Assay Buffer: The choice of buffer is critical and depends on the optimal pH for the enzyme being studied.
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Trypsin/Tryptase: A common buffer is 50 mM Tris-HCl, 100 mM NaCl, pH 7.5-8.5.
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Cathepsin L (a cysteine protease): A suitable buffer is 0.1 M sodium phosphate, pH 6.0, supplemented with 1-5 mM dithiothreitol (DTT) and 1 mM EDTA. DTT is essential to maintain the active site cysteine in a reduced state.
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Enzyme Solution: Prepare a stock solution of the purified enzyme in an appropriate buffer and store as recommended by the supplier. Dilute the enzyme to the desired working concentration in the assay buffer immediately before use.
Enzyme Activity Assay Protocol
This protocol is designed for a 96-well plate format but can be adapted for other formats.
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Prepare Working Solutions:
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Dilute the Tos-Gly-Pro-Lys-AMC stock solution in the assay buffer to the desired final concentration. The optimal concentration should be determined empirically but is often in the range of 10-100 µM.
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Prepare serial dilutions of the enzyme in the assay buffer.
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Assay Setup:
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Add a defined volume of the assay buffer to each well of a 96-well plate (preferably a black, flat-bottom plate to minimize background fluorescence).
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Add a small volume of the diluted enzyme solution to the appropriate wells.
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Include a "no enzyme" control to measure background fluorescence.
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Initiate the Reaction:
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To start the reaction, add a defined volume of the substrate working solution to each well.
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Fluorescence Measurement:
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Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (~380 nm) and emission (~460 nm) wavelengths.
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Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at regular intervals (e.g., every 1-2 minutes).
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Data Analysis:
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Determine the initial rate of the reaction (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.
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Enzyme activity can be expressed as relative fluorescence units (RFU) per minute.
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Caption: Figure 2. Workflow for Enzyme Activity Measurement.
Inhibitor Screening (IC₅₀ Determination) Protocol
This protocol allows for the determination of the half-maximal inhibitory concentration (IC₅₀) of a compound.
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Prepare Reagents:
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Prepare assay buffer, enzyme, and substrate solutions as described above.
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Prepare serial dilutions of the inhibitor compound in the assay buffer (or DMSO, ensuring the final DMSO concentration is low and consistent across all wells).
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Assay Setup:
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In a 96-well plate, add the assay buffer.
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Add a defined volume of each inhibitor dilution to the appropriate wells.
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Include a "no inhibitor" control (enzyme activity without inhibition) and a "no enzyme" control (background).
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Pre-incubation:
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Add the enzyme to each well (except the "no enzyme" control) and incubate for a set period (e.g., 15-30 minutes) at room temperature or 37°C to allow the inhibitor to bind to the enzyme.
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Initiate and Measure:
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Start the reaction by adding the substrate.
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Measure the fluorescence kinetically as described in the enzyme activity assay.
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Data Analysis:
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Determine the initial reaction rate for each inhibitor concentration.
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Calculate the percentage of inhibition for each concentration relative to the "no inhibitor" control.
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Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
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Caption: Figure 3. Workflow for Inhibitor IC50 Determination.
Conclusion
The Tos-Gly-Pro-Lys-AMC assay is a robust and sensitive tool for the study of trypsin-like proteases. Its straightforward principle and adaptability make it suitable for a wide range of applications, from fundamental enzyme characterization to high-throughput screening of potential inhibitors in drug discovery. Careful optimization of assay conditions is crucial for obtaining accurate and reproducible results.
